1-(Cyclohex-1-en-1-yl)-2-methylpiperidine
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Overview
Description
1-Cyclohex-1-enyl-2-methyl-piperidine is an organic compound with the molecular formula C12H21N It features a piperidine ring substituted with a cyclohexenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohex-1-enyl-2-methyl-piperidine can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with piperidine in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions with a solvent such as ethanol or dioxane .
Industrial Production Methods: Industrial production of 1-cyclohex-1-enyl-2-methyl-piperidine may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohex-1-enyl-2-methyl-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cyclohexenyl group to a cyclohexyl group.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of 1-cyclohexyl-2-methyl-piperidine.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-Cyclohex-1-enyl-2-methyl-piperidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-cyclohex-1-enyl-2-methyl-piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. This interaction may involve hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the target .
Comparison with Similar Compounds
1-Cyclohex-1-enyl-piperidine: Lacks the methyl group, leading to different chemical properties.
1-Cyclohex-1-enyl-2-methyl-pyrrolidine: Features a pyrrolidine ring instead of a piperidine ring.
1-Cyclohex-1-enyl-2-methyl-morpholine: Contains a morpholine ring, affecting its reactivity and applications.
Uniqueness: 1-Cyclohex-1-enyl-2-methyl-piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted research and industrial applications .
Properties
CAS No. |
53516-56-6 |
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Molecular Formula |
C12H21N |
Molecular Weight |
179.30 g/mol |
IUPAC Name |
1-(cyclohexen-1-yl)-2-methylpiperidine |
InChI |
InChI=1S/C12H21N/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12/h8,11H,2-7,9-10H2,1H3 |
InChI Key |
NLSMVWNMPRQDKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C2=CCCCC2 |
Origin of Product |
United States |
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